molecular formula C19H20Cl2N2O3 B11039512 N-(2,3-Dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl)acetamide

N-(2,3-Dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl)acetamide

Cat. No.: B11039512
M. Wt: 395.3 g/mol
InChI Key: HCBUSRAMDZPDCW-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, a dimethyl-dioxo-octahydro-quinoline moiety, and an acetamide linkage, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dichlorophenylamine, which is then reacted with 7,7-dimethyl-2,5-dioxo-octahydroquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phenylacetamides.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-Dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dichlorophenyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide
  • N-(2,3-Dichlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide

Uniqueness

N-(2,3-Dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl)acetamide is unique due to its combination of a dichlorophenyl group and a dimethyl-dioxo-octahydro-quinoline moiety. This structural arrangement provides distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C19H20Cl2N2O3/c1-19(2)8-14-11(15(24)9-19)6-10(18(26)23-14)7-16(25)22-13-5-3-4-12(20)17(13)21/h3-5,10H,6-9H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

HCBUSRAMDZPDCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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